molecular formula C19H13ClN4O B10977415 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10977415
M. Wt: 348.8 g/mol
InChI Key: CRJHHUUXGWSNMR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic small molecule with a molecular formula of C19H14ClN5O and a molecular weight of 405.84 g/mol . This benzamide derivative is built around a privileged 1H-benzimidazole scaffold, a structure known for its wide array of pharmacological activities and its resemblance to naturally occurring nucleotides, which facilitates interaction with various biopolymers . The specific molecular architecture, incorporating both a benzimidazole core and a pyridyl moiety, is designed for targeted biological activity, particularly in the realms of anticancer and antimicrobial research. Compounds featuring the benzimidazole pharmacophore are extensively investigated as potential chemotherapeutic agents . They can function through multiple mechanisms, including acting as topoisomerase inhibitors , DNA intercalating agents , and kinase inhibitors . Furthermore, the structural motif of anilides and benzamides is frequently explored for developing cell differentiation inducers with potential as antineoplastic agents, suggesting a relevant mechanism of action for this compound in disrupting cancer cell proliferation . Beyond oncology, benzimidazole derivatives possess significant antimicrobial and antifungal properties, making them candidates for development against resistant pathogens . The presence of the chlorine substituent and the pyridin-3-yl group on the benzimidazole core is a common strategic modification in medicinal chemistry to optimize a compound's binding affinity , pharmacokinetic properties , and selectivity for target proteins . This reagent is presented as a key intermediate and tool compound for researchers in drug discovery, providing a versatile building block for the synthesis of novel analogs and for biochemical assay development in hit-to-lead optimization campaigns.

Properties

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

2-chloro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C19H13ClN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24)

InChI Key

CRJHHUUXGWSNMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Condensation with Pyridine-3-Carboxaldehyde

A primary method involves reacting 4-nitro-1,2-diaminobenzene with pyridine-3-carboxaldehyde in refluxing ethanol under acidic conditions (HCl or acetic acid). The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C). This yields 2-(pyridin-3-yl)-1H-benzimidazol-5-amine , a critical intermediate.

Key reaction parameters :

  • Solvent : Ethanol or methanol

  • Temperature : 80–100°C

  • Time : 12–24 hours

  • Yield : 60–75%

Amide Bond Formation with 2-Chlorobenzoyl Chloride

The final step couples the benzimidazole intermediate with 2-chlorobenzoyl chloride to form the target compound.

Direct Acylation in Anhydrous Conditions

In a representative procedure, 2-(pyridin-3-yl)-1H-benzimidazol-5-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 2-Chlorobenzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is refluxed for 24 hours, filtered, and purified via silica gel chromatography (ethyl acetate/hexane).

Optimized conditions :

ParameterValue
SolventTHF
Temperature66°C (reflux)
Reaction Time24 hours
BaseTriethylamine
PurificationColumn chromatography (2:1 ethyl acetate/hexane)
Yield49–58%

Alternative Coupling Strategies

Carbodiimide-Mediated Coupling

For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are employed in dimethylformamide (DMF). This method activates the carboxylic acid derivative of 2-chlorobenzoic acid for amide bond formation.

Procedure :

  • 2-Chlorobenzoic acid (1.1 equiv) is treated with EDC (1.5 equiv) and DMAP (0.1 equiv) in DMF.

  • The benzimidazole amine (1.0 equiv) is added, and the reaction is stirred at 50°C for 24 hours.

  • Post-reaction, the mixture is diluted with water, filtered, and purified via chromatography.

Performance metrics :

  • Yield : 70–83%

  • Purity : >95% (HPLC)

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz) :

  • δ 8.85 (dd, J = 4.8 Hz, 1H, pyridine-H2)

  • δ 8.66 (dd, J = 4.8 Hz, 1H, pyridine-H4)

  • δ 7.82–7.76 (m, 1H, benzamide-H4)

  • δ 7.48–7.56 (m, 2H, benzimidazole-H5/H6)

13C NMR (CDCl₃) :

  • δ 167.2 (C=O)

  • δ 150.8 (pyridine-C3)

  • δ 138.2 (benzimidazole-C2)

  • δ 131.3 (chlorobenzene-C2)

Chromatographic Purity

HPLC Analysis :

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Retention Time : 6.8 minutes

  • Purity : 98.5%

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Acylation49–5895–97ModerateHigh
Carbodiimide Coupling70–8398–99HighModerate

The carbodiimide method offers superior yields and purity but requires costly reagents. Direct acylation remains advantageous for small-scale synthesis due to simpler setup.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., THF distillation) and automated chromatography improve cost efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional features of the target compound with related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzimidazole-Benzamide - 2-Chlorobenzamide
- Pyridin-3-yl at benzimidazole C2
~365.8* Not explicitly stated -
Flumbatinib (WHO, 2021) Benzamide-Pyrimidine - 4-Methylpiperazinylmethyl
- Pyridinylpyrimidinylamino group
602.6 Tyrosine kinase inhibitor (anticancer)
2-(3-Hydroxy-pyridin-2-yl)-1H-benzimidazole-5-carboxamidine Benzimidazole-Carboxamidine - 3-Hydroxypyridin-2-yl
- Carboxamidine at C5
262.3 Not explicitly stated (structural analog)
2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Benzamide-Pyrrolopyridine - Amino group
- Pyrrolopyridine-pyrazole hybrid
459.5 Experimental (unclassified)

*Estimated based on molecular formula.

Key Observations:

Benzamide vs.

Pyridine vs.

Chlorine Substituent : The 2-chloro group increases lipophilicity compared to hydroxylated analogs (e.g., ’s 3-hydroxypyridinyl derivative), which could improve blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound Flumbatinib Compound
LogP (Predicted) ~3.2 4.1 1.8
Hydrogen Bond Donors 2 4 3
Rotatable Bonds 5 9 3

The target compound’s moderate logP and fewer rotatable bonds suggest balanced solubility and bioavailability compared to bulkier analogs like Flumbatinib.

Biological Activity

2-Chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN4OC_{17}H_{15}ClN_{4}O with a molecular weight of 326.8 g/mol. The compound features a benzimidazole core substituted with a pyridine group and a chloro-benzamide moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(pyridin-3-yl)-1H-benzimidazole with chloroacetyl chloride in the presence of a base like triethylamine. The process is conducted in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity.

Antiviral Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit antiviral properties. A study on benzamide derivatives demonstrated significant reduction in cytoplasmic HBV DNA levels, suggesting that these compounds may interact with the HBV core protein, inhibiting nucleocapsid assembly .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be elucidated. Its structural features are believed to enhance interactions with microbial targets.

Cancer Research

In cancer studies, compounds similar to this compound have shown promise as RET kinase inhibitors. These compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in various malignancies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Assembly : By binding to specific sites on viral proteins, it disrupts the assembly process.
  • Kinase Inhibition : The compound may interfere with kinase signaling pathways critical for cell proliferation and survival in cancer cells.

Case Studies

StudyFindings
Reddy et al. (2017)Identified benzamide derivatives that inhibited RET kinase activity, suggesting potential for cancer therapy .
Recent Antiviral StudiesDemonstrated that certain benzamide derivatives significantly reduced HBV DNA levels, indicating their potential as antiviral agents .

Q & A

Q. Basic

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm pyridine protons; δ 7.0–8.0 ppm corresponds to benzimidazole and benzamide aromatic protons .
    • ¹³C NMR : Carbonyl signals (C=O) appear at ~168 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 363.08 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) validate purity (>98%) .

What strategies are employed to investigate the compound's potential as a histone deacetylase (HDAC) inhibitor, and how do structural features influence target binding?

Q. Advanced

  • HDAC Inhibition Assays :
    • Use fluorogenic substrates (e.g., Ac-Lys-Tyr-Amc) in HeLa cell nuclear extracts to measure deacetylase activity inhibition .
    • Compare IC₅₀ values with SAHA (vorinostat) as a positive control.
  • Structural Insights :
    • The benzamide group chelates Zn²⁺ in the HDAC active site, while the pyridine moiety enhances solubility and membrane permeability .
    • Molecular docking (e.g., AutoDock Vina) predicts binding affinity to HDAC isoforms (e.g., HDAC1 vs. HDAC6) .

How should researchers address discrepancies in biological activity data across different in vitro models for this compound?

Q. Advanced

  • Experimental Validation :
    • Replicate assays in standardized cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) to minimize variability .
    • Control for metabolic stability using liver microsomal assays .
  • Data Analysis :
    • Use ANOVA to assess significance of IC₅₀ differences.
    • Cross-validate with orthogonal methods (e.g., Western blot for HDAC inhibition vs. fluorometric assays) .

What computational approaches are utilized to predict the binding modes and pharmacokinetic properties of this benzamide derivative?

Q. Advanced

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor complexes (e.g., HDAC1-PDB:4BKX) for 100 ns to assess binding stability .
  • ADMET Prediction :
    • Tools like SwissADME predict moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4-mediated metabolism .
    • Rule-of-Five compliance: Molecular weight (<500 Da), logP (~3.2) suggest oral bioavailability .

What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs to enhance target selectivity and reduce off-target effects?

Q. Advanced

  • Analog Design :
    • Introduce substituents at the benzimidazole C5 position (e.g., -OCH₃, -CF₃) to modulate HDAC isoform selectivity .
  • Functional Assays :
    • Compare inhibition profiles across HDAC isoforms (1, 6, 10) to identify selective derivatives .
    • Screen for off-target kinase inhibition using KinomeScan panels .

How can researchers resolve contradictions in cytotoxicity data between 2D monolayer cultures and 3D tumor spheroid models?

Q. Advanced

  • Model Optimization :
    • Use hypoxia-mimetic agents (e.g., CoCl₂) in 3D spheroids to better replicate tumor microenvironments .
    • Measure ATP levels (CellTiter-Glo) and caspase-3/7 activity (Apoptosis Assay) for mechanistic insights .
  • Data Interpretation :
    • Adjust IC₅₀ values for spheroid penetration limitations using diffusion-reaction models .

What analytical techniques are critical for assessing the compound's stability under physiological conditions?

Q. Advanced

  • Forced Degradation Studies :
    • Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
    • Monitor degradation via UPLC-MS; identify hydrolyzed products (e.g., free benzimidazole) .
  • Light Sensitivity :
    • Conduct ICH Q1B photostability testing to guide storage conditions .

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